N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Overview
Description
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its pharmacological applications.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
N-[(E)-(2,4-dimethoxyphenyl)methylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine can be compared with other Schiff base hydrazones, such as:
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-15-16-10(2)17(9)14-8-11-5-6-12(18-3)7-13(11)19-4/h5-8H,1-4H3/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKQGBROGTAMJ-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417092 | |
Record name | MLS000108536 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5783-97-1 | |
Record name | MLS000108536 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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